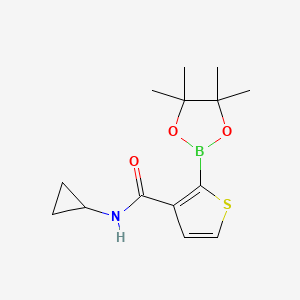

3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester

Description

3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester (CAS: Not explicitly provided; referred to as PC-1536 in Combi-Blocks) is a boronic ester derivative featuring a thiophene core substituted with an N-cyclopropylcarbamoyl group. This compound is used in Suzuki–Miyaura cross-coupling reactions for synthesizing conjugated polymers and small molecules, particularly in materials science and pharmaceutical research. Its molecular formula can be inferred as C₁₄H₁₉BN₂O₃S (based on structural analogs), with a purity of 98% . The cyclopropylcarbamoyl moiety enhances steric and electronic properties, influencing reactivity and stability in catalytic systems.

Propriétés

IUPAC Name |

N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3S/c1-13(2)14(3,4)19-15(18-13)11-10(7-8-20-11)12(17)16-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIRUJNNUCFDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.

Introduction of the Boronic Acid Pinacol Ester: The boronic acid pinacol ester group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed coupling reaction with bis(pinacolato)diboron.

Cyclopropylcarbamoylation: The cyclopropylcarbamoyl group is introduced through a reaction with cyclopropyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester undergoes several types of chemical reactions:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Halogens (e.g., bromine or chlorine) for halogenation, nitric acid for nitration.

Major Products

Suzuki–Miyaura Coupling: Formation of biaryl or styrene derivatives.

Oxidation: Formation of the corresponding alcohol.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Applications De Recherche Scientifique

Organic Synthesis

1.1 Role in Suzuki-Miyaura Coupling Reactions

The compound serves as a versatile reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, pharmaceuticals, and agrochemicals. The presence of the boronic acid moiety allows for the coupling of aryl halides with various nucleophiles under mild conditions, facilitating the formation of complex organic structures .

1.2 Functionalization of Thiophene Derivatives

3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester can be employed to functionalize thiophene derivatives. This is particularly useful in developing materials for organic electronics and photovoltaics, where thiophenes are integral components due to their electronic properties .

Medicinal Chemistry

2.1 Development of Protease Inhibitors

Boronic acids are known for their ability to inhibit serine proteases, which play crucial roles in various biological processes and diseases. The compound has been investigated for its potential as an inhibitor of therapeutic relevance, including chymotrypsin and thrombin. Such inhibitors can be pivotal in developing treatments for conditions like cancer and thrombosis .

2.2 Anticancer Drug Development

Research indicates that boron-containing compounds, including this compound, have potential as anticancer agents. The first boron-containing drug approved by the FDA, Bortezomib, exemplifies this application. The compound's structure may allow it to interact with biological targets effectively, leading to the development of new anticancer therapies .

Material Science

3.1 Synthesis of Boron-Doped Polymers

In material science, the compound can be utilized to synthesize boron-doped polymers that exhibit enhanced electronic properties. These materials are essential for applications in sensors and electronic devices due to their improved conductivity and stability .

3.2 Viscoelastic Hydrogels

Recent studies have explored the use of pinacol esters of boronic acids in creating viscoelastic hydrogels that can be tuned for specific mechanical properties. The incorporation of this compound into hydrogel formulations could lead to materials with desirable viscoelastic characteristics suitable for biomedical applications such as drug delivery systems .

Mécanisme D'action

The mechanism of action of 3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Thiophene-2-Boronic Acid Pinacol Ester (CAS 193978-23-3)

- Molecular Formula : C₁₀H₁₅BO₂S

- Purity : 97% Min.

- Key Differences :

3-Cyclopentylthiophene-2-Boronic Acid Pinacol Ester (CAS 1034138-15-2)

- Molecular Formula : C₁₅H₂₅BO₃S

- Key Differences: Cyclopentyl substituent instead of cyclopropylcarbamoyl, altering steric bulk. Lower solubility in common solvents (e.g., DMSO, ethanol) and stored at -20°C .

3-(Cyclopropylcarbonyl)phenylboronic Acid (BB-4527)

- Molecular Formula : C₁₀H₁₁BO₃ (inferred)

- Key Differences: Phenyl core instead of thiophene, reducing conjugation with the boronic ester.

Reactivity in Suzuki–Miyaura Cross-Coupling Reactions

The target compound’s N-cyclopropylcarbamoyl group introduces steric hindrance and electron-withdrawing effects , which may slow oxidative addition (rate-limiting step in Pd catalysis) compared to simpler analogs like thiophene-2-boronic acid pinacol ester . For example:

- Thiophene-2-boronic acid pinacol ester achieves 89–95% yields in couplings with aryl bromides using 0.1% Pd(0)/L1 at 65°C .

- The target compound’s bulkier structure may require higher catalyst loading or longer reaction times to achieve comparable yields.

Stability and Handling

- Deboronation Resistance : The electron-withdrawing carbamoyl group may stabilize the boronic ester against deboronation, a common side reaction in Suzuki couplings .

Activité Biologique

3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester is a compound that has gained attention in medicinal chemistry due to its potential biological activities. With the molecular formula C14H20BNO3S and a molar mass of 293.19 g/mol, this compound contains a boronic acid moiety, which is significant in various biological applications, particularly in drug discovery and development.

- CAS Number : 2377606-30-7

- Density : 1.18 ± 0.1 g/cm³ (Predicted)

- Boiling Point : 449.0 ± 30.0 °C (Predicted)

- pKa : 15.15 ± 0.20 (Predicted)

The biological activity of boronic acids, including this compound, is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The boron atom can form reversible covalent bonds with hydroxyl groups in biomolecules, influencing their function.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives exhibit anticancer properties by inhibiting proteasome activity, which is crucial for regulating protein degradation and cell cycle progression. Specifically, compounds like this compound may induce apoptosis in cancer cells by disrupting these processes.

Case Study : A study demonstrated that similar boronic esters showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the inhibition of the NF-kB signaling pathway, leading to increased apoptosis rates in treated cells.

Antimicrobial Activity

Boronic acid derivatives have also been explored for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity.

Research Findings : In vitro assays have shown that certain boronic acid derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be further investigated for its potential use as an antimicrobial agent.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic routes for preparing 3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester?

Methodological Answer:

The synthesis typically involves:

Thiophene Ring Formation : Use the Gewald reaction or Paal-Knorr synthesis to construct the thiophene core.

Boronic Ester Introduction : Employ Suzuki-Miyaura coupling with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄) to install the boronic ester group at the 2-position of the thiophene .

Carbamoyl Functionalization : React the thiophene intermediate with cyclopropyl isocyanate or a protected amine derivative, followed by deprotection if necessary.

Critical Parameters : Maintain an inert atmosphere (N₂/Ar) during borylation, and use anhydrous solvents (THF, DMF) to prevent boronic ester hydrolysis. Yields depend on precise stoichiometry and catalyst loading (0.1–1 mol% Pd) .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

The compound is widely used in:

- Cross-Coupling Reactions : Suzuki-Miyaura couplings to synthesize conjugated polymers or biaryls, leveraging the boronic ester’s reactivity with aryl halides. Pd catalysts (e.g., Pd₂(dba)₃ with bulky phosphine ligands) and K₂CO₃ as a base are optimal .

- Medicinal Chemistry : As a building block for protease inhibitors or kinase-targeting molecules, where the cyclopropylcarbamoyl group modulates binding affinity .

- Material Science : Incorporation into electron-deficient π-systems for organic semiconductors .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling efficiency with electron-deficient aryl halides?

Methodological Answer:

Key strategies include:

- Catalyst Tuning : Use Pd(0)/L1 (L1 = bulky phosphine ligand) at 0.01–0.1 mol% loading to enhance turnover frequency (TOF up to 3.8 × 10⁴ h⁻¹) and reduce side reactions .

- Base Selection : K₂CO₃ in THF/H₂O (5:1) minimizes deborylation while promoting transmetalation. Avoid strong bases (e.g., NaOH) to prevent ester hydrolysis .

- Temperature Control : Conduct reactions at 65°C for 15–30 minutes to balance conversion and stability. For sensitive substrates, lower temperatures (40°C) with extended time (24–48 h) may be required .

Data Conflict Note : Electron-deficient halides may require higher Pd loadings (0.5 mol%) compared to electron-rich analogs due to slower oxidative addition .

Advanced: How to mitigate catalyst poisoning during functionalization of the thiophene ring?

Methodological Answer:

Challenges arise when modifying the thiophene post-borylation (e.g., hydrogenation):

- Catalyst Selection : Avoid Pd/C or Raney Ni for hydrogenation due to sulfur-induced poisoning. Use Rh or Ru catalysts (e.g., Rh/Al₂O₃) with acidic additives (e.g., HCl) to stabilize the metal surface .

- Protection Strategies : Temporarily mask the boronic ester as a trifluoroborate salt during harsh reactions to prevent decomposition .

- Radical Approaches : For C–H functionalization, employ photoinduced decarboxylative borylation or Mn-mediated hydrogen atom transfer (HAT) to bypass metal catalysts .

Advanced: How to analyze competing side reactions in coupling reactions (e.g., protodeboronation or homocoupling)?

Methodological Answer:

Diagnostic Steps :

By-Product Identification : Use LC-MS or GC-MS to detect protodeboronation (free boronic acid) or homocoupled biaryls.

Kinetic Profiling : Monitor reaction progress via NMR to identify intermediate species (e.g., Pd–boronate complexes).

Mitigation :

- Additive Screening : Include phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., Mg(OTf)₂) to stabilize boronate intermediates .

- Oxygen Exclusion : Rigorous degassing prevents oxidative homocoupling. Use Schlenk lines or gloveboxes for air-sensitive setups .

- Substrate Preactivation : Convert boronic esters to more stable MIDA or BF₃K derivatives prior to coupling .

Advanced: What mechanistic insights guide the design of novel derivatives using this compound?

Methodological Answer:

- Radical Pathways : Under photoredox conditions, the boronic ester can generate α-amino or α-thio radicals for C–C bond formation. Use Ir(ppy)₃ as a photocatalyst with DIPEA as a sacrificial reductant .

- DFT Studies : Computational modeling of transition states (e.g., Pd–substrate oxidative addition) identifies steric/electronic effects of the cyclopropylcarbamoyl group on reaction barriers .

- Enzymatic Applications : Screen for boronate-specific interactions with diol-containing enzymes (e.g., serine proteases) using fluorescence quenching assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.